Cas no 1856493-85-0 (3-bromo-N-methylquinoline-8-sulfonamide)

3-bromo-N-methylquinoline-8-sulfonamide 化学的及び物理的性質
名前と識別子
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- 1856493-85-0
- 3-bromo-N-methylquinoline-8-sulfonamide
- EN300-1453288
-
- インチ: 1S/C10H9BrN2O2S/c1-12-16(14,15)9-4-2-3-7-5-8(11)6-13-10(7)9/h2-6,12H,1H3
- InChIKey: HSRLZLUHGDOIEU-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C(=C1)C=CC=C2S(NC)(=O)=O
計算された属性
- 精确分子量: 299.95681g/mol
- 同位素质量: 299.95681g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 341
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 67.4Ų
3-bromo-N-methylquinoline-8-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1453288-250mg |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 250mg |
$906.0 | 2023-09-29 | ||
Enamine | EN300-1453288-10000mg |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 10000mg |
$4236.0 | 2023-09-29 | ||
Enamine | EN300-1453288-1.0g |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1453288-100mg |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 100mg |
$867.0 | 2023-09-29 | ||
Enamine | EN300-1453288-5000mg |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 5000mg |
$2858.0 | 2023-09-29 | ||
Enamine | EN300-1453288-50mg |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 50mg |
$827.0 | 2023-09-29 | ||
Enamine | EN300-1453288-500mg |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 500mg |
$946.0 | 2023-09-29 | ||
Enamine | EN300-1453288-1000mg |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 1000mg |
$986.0 | 2023-09-29 | ||
Enamine | EN300-1453288-2500mg |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 2500mg |
$1931.0 | 2023-09-29 |
3-bromo-N-methylquinoline-8-sulfonamide 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
3-bromo-N-methylquinoline-8-sulfonamideに関する追加情報
3-Bromo-N-Methylquinoline-8-Sulfonamide (CAS No. 1856493-85-0): An Overview of Its Properties and Applications
3-Bromo-N-Methylquinoline-8-sulfonamide (CAS No. 1856493-85-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 3-bromo-N-methylquinoline-8-sulfonamide.
Chemical Structure and Properties
3-Bromo-N-Methylquinoline-8-sulfonamide is a brominated quinoline derivative with a sulfonamide functional group. The molecular formula of this compound is C12H11BrN2O2S, and its molecular weight is 317.2 g/mol. The presence of the bromine atom and the sulfonamide group imparts unique chemical properties to this molecule, making it an attractive candidate for various chemical and biological studies.
The bromine atom in the structure of 3-bromo-N-methylquinoline-8-sulfonamide can serve as a handle for further functionalization, allowing for the synthesis of a wide range of derivatives. This flexibility is particularly useful in drug discovery, where the ability to modify the structure can lead to compounds with improved pharmacological profiles. Additionally, the sulfonamide group is known for its ability to form hydrogen bonds and interact with biological targets, which can enhance the compound's binding affinity and selectivity.
Synthesis Methods
The synthesis of 3-bromo-N-methylquinoline-8-sulfonamide can be achieved through several routes, each with its own advantages and challenges. One common approach involves the reaction of 3-bromoquinoline-8-sulfonyl chloride with methylamine. This method typically proceeds under mild conditions and yields high purity products. Another synthetic route involves the sulfonation of 3-bromoquinoline followed by N-methylation using methylamine or its derivatives.
A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis method for 3-bromo-N-methylquinoline-8-sulfonamide. This method combines the sulfonation and N-methylation steps into a single reaction, significantly reducing the overall synthetic complexity and improving yield. The use of green solvents and catalysts in this process also aligns with current trends in sustainable chemistry.
Biological Activity and Potential Applications
3-Bromo-N-Methylquinoline-8-sulfonamide has been investigated for its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. Research has shown that this compound exhibits potent inhibitory activity against specific enzymes involved in various metabolic pathways. For example, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that 3-bromo-N-methylquinoline-8-sulfonamide effectively inhibits human carbonic anhydrase II (hCA II), an enzyme implicated in several pathological conditions including glaucoma and cancer.
In addition to its enzyme inhibitory properties, 3-bromo-N-methylquinoline-8-sulfonamide has shown promise as an anticancer agent. A study conducted by researchers at the University of California found that this compound selectively targets cancer cells over normal cells, suggesting its potential as a lead compound for cancer therapy. The mechanism of action appears to involve disruption of cellular signaling pathways that are critical for cancer cell survival.
Clinical Trials and Future Directions
The promising results from preclinical studies have paved the way for further investigation into the therapeutic potential of 3-bromo-N-methylquinoline-8-sulfonamide. Several clinical trials are currently underway to evaluate its safety and efficacy in treating various diseases. These trials are focused on assessing the pharmacokinetics, pharmacodynamics, and safety profile of the compound in human subjects.
Preliminary data from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses. However, more extensive studies are needed to fully understand the long-term safety and efficacy of 3-bromo-N-methylquinoline-8-sulfonamide. Researchers are also exploring combination therapies involving this compound to enhance its therapeutic benefits.
Conclusion
3-Bromo-N-Methylquinoline-8-sulfonamide (CAS No. 1856493-85-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to shed light on its full potential, potentially leading to new treatments for various diseases.
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